tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Description
tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) group at the 2-position. This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like kinases . The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. The electron-withdrawing CF₃ group enhances the stability of the pyridine ring and influences electronic properties, impacting reactivity and binding affinity in downstream applications.
Properties
Molecular Formula |
C11H13F3N2O2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-7(4-5-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
InChI Key |
JOWLQHGZPMKODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Standard Boc Protection Using Di-tert-butyl Dicarbonate
In a typical procedure, 2-amino-4-(trifluoromethyl)pyridine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, forming the carbamate bond.
Example Protocol
- Reagents :
- Procedure :
Yield and Purity :
- Adapted from Laufer & Koch (2008), this method typically achieves yields of 80–90% with purities >95%. For the trifluoromethyl variant, yields may slightly decrease due to steric and electronic effects.
Alternative Synthetic Routes and Optimization
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or DMF enhance solubility of Boc anhydride, while tertiary amines (e.g., triethylamine) scavenge HCl generated during the reaction. Patent WO2019158550A1 highlights acetonitrile as optimal for similar carbamate syntheses, offering a balance between reactivity and ease of purification.
Comparative Solvent Study
| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | Triethylamine | 12 | 85 | 97 |
| THF | DMAP | 24 | 78 | 92 |
| DMF | Pyridine | 18 | 82 | 94 |
Temperature and Stoichiometry
Elevated temperatures (40–60°C) can accelerate the reaction but risk side reactions, such as Boc group migration or decomposition of the trifluoromethyl group. Stoichiometric excess of Boc anhydride (1.1–1.5 equiv) ensures complete conversion, as noted in the synthesis of tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate.
Purification and Characterization
Recrystallization vs. Chromatography
Analytical Data
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The strong electron-withdrawing effect of the CF₃ group can deactivate the pyridine ring, necessitating prolonged reaction times or catalytic additives. Patent WO2019158550A1 suggests using catalytic DMAP to enhance acylation rates.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to regenerate the amine:
Acidic Hydrolysis :
Basic Hydrolysis :
Conditions :
-
Acidic: 6M HCl, reflux, 4–6 hours.
-
Basic: 2M NaOH, 60°C, 2–3 hours.
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C-3 position (meta to CF₃):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia | 100°C, DMF, 12h | 3-Amino derivative | 65% | |
| Methoxide | NaOMe, MeOH, 80°C, 8h | 3-Methoxy derivative | 72% | |
| Thiophenol | K₂CO₃, DMSO, 110°C, 10h | 3-Phenylthio derivative | 58% |
Key Insight : The trifluoromethyl group enhances the electrophilicity of adjacent positions, directing substitution to C-3.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via boronate intermediates :
Example Reaction :
| Conditions | Yield | Notes | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 89% | Requires inert atmosphere (N₂/Ar) |
Applications : Synthesis of complex heterocycles for drug discovery .
Comparative Reaction Analysis
The table below contrasts reactivity under varying conditions:
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.
-
Photodegradation : Prolonged UV exposure leads to C–N bond cleavage.
-
Side Reactions : Competing trifluoromethyl group hydrolysis occurs under harsh acidic conditions (e.g., H₂SO₄, 100°C).
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The following table summarizes key structural and functional differences between tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate and analogous compounds:
2.2 Electronic and Reactivity Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The CF₃ group in the target compound strongly withdraws electrons, reducing the pyridine ring's basicity and directing electrophilic substitutions to specific positions .
- Methyl (CH₃) and methoxy (OCH₃) groups (e.g., in compounds I and ) donate electrons, increasing ring reactivity toward electrophiles but reducing stability compared to CF₃ derivatives.
- Chloro (Cl) and iodo (I) substituents () provide moderate electron withdrawal, balancing reactivity and stability.
Impact on Synthetic Utility :
- The Boc group in all compounds facilitates amine protection, but downstream deprotection conditions vary. For example, CF₃-stabilized derivatives may require stronger acids (e.g., HCl in ethyl acetate, as seen in ).
- Iodo-substituted pyridines (e.g., ) are valuable in Suzuki-Miyaura cross-coupling reactions, whereas chloro analogs () are less reactive in such transformations.
Biological Activity
tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 273.24 g/mol
- Boiling Point : 269.4°C (predicted)
- Density : 1.278 g/cm³ (predicted)
- pKa : 12.01 (predicted) .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- TRPV1 Channel Antagonism : Similar compounds have shown efficacy as TRPV1 antagonists, which are crucial in pain signaling pathways. The inhibition of this channel may contribute to analgesic effects .
- Cytotoxicity : In related studies, compounds with trifluoromethyl groups have demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, possibly by modulating cytokine production and immune responses .
Biological Activity Data
The following table summarizes the biological activities and findings associated with this compound and related compounds:
Case Study 1: TRPV1 Antagonism
A study explored the effects of various carbamate derivatives on TRPV1 channels, revealing that this compound significantly inhibited TRPV1-mediated calcium influx, leading to decreased nociceptive responses in animal models of pain .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a series of experiments evaluating the cytotoxicity of trifluoromethyl-substituted compounds, this compound was found to induce apoptosis in glioblastoma multiforme (GBM) cells at concentrations as low as 0.5 μM, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling a pyridine derivative with a tert-butyl carbamate group. Key steps include:
- Substrate preparation : Use 4-(trifluoromethyl)pyridin-2-amine as the starting material.
- Protection : React with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, often in the presence of a base like DMAP or triethylamine to facilitate carbamate formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via TLC or LC-MS.
- Critical factors : Moisture-sensitive reagents require inert atmospheres (e.g., N₂/Ar). Trifluoromethyl groups may sterically hinder reactivity, necessitating extended reaction times or elevated temperatures .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm in ¹H NMR; ~28–30 ppm in ¹³C NMR). The pyridine ring protons resonate between 7.0–8.5 ppm, with splitting patterns dependent on substitution .
- FT-IR : Confirm carbamate formation via C=O stretch (~1690–1730 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency. DMF may enhance nucleophilicity but could increase side reactions .
- Catalyst Optimization : Evaluate bases (e.g., NaH vs. K₂CO₃) and catalysts (e.g., DMAP) to accelerate Boc protection.
- Temperature Control : Higher temperatures (50–80°C) may overcome steric hindrance from the trifluoromethyl group, but monitor for decomposition via TLC .
Q. What strategies address stability issues of this compound under varying conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group. Desiccants (e.g., molecular sieves) are critical for long-term stability .
- pH Sensitivity : Avoid strong acids/bases during handling. Test stability in buffers (pH 3–10) via HPLC to identify degradation thresholds .
- Light Exposure : Protect from UV light, as trifluoromethyl groups may undergo photolytic cleavage. Use amber vials for storage .
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing CF₃ group reduces pyridine ring electron density, affecting nucleophilic substitution rates. Use DFT calculations to model charge distribution .
- Steric Effects : The CF₃ group may hinder access to the carbamate’s NH for further functionalization. Test bulky coupling agents (e.g., EDC/HOBt) for amide bond formation .
Q. How can contradictions in spectroscopic data be resolved during structural validation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure .
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to confirm connectivity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyridinyl carbamates) from databases like PubChem .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
